1-Dehydroprogesterone
Overview
Description
Synthesis Analysis
The synthesis of 1-Dehydroprogesterone involves regioselective reactions that allow for the creation of pregnane derivatives, which can have significant biological activities. A notable method includes the aromatization of Ring A without affecting C-20, leading to various intermediate compounds that can undergo further chemical transformations (De, Seth, & Bhaduri, 1991).
Molecular Structure Analysis
The molecular structure of 1-Dehydroprogesterone is characterized by its lack of hydrogen at specific positions, altering its steroidal framework. This modification significantly impacts its interactions and the formation of other steroid derivatives. Molecular modeling studies provide insights into its conformational behavior and interaction with biological molecules, offering a basis for understanding its biological activities (Colombo, Ferraboschi, Prestileo, & Toma, 2006).
Chemical Reactions and Properties
1-Dehydroprogesterone undergoes various chemical reactions, including regioselective etherification and Friedel-Crafts acylation, leading to a wide range of pregnane derivatives. These reactions are crucial for synthesizing compounds with potential biological activities, such as contragestational agents (De, Seth, & Bhaduri, 1991).
Scientific Research Applications
Treatment of Gynecologic Malignancies:
- Malkasian et al. (1974) evaluated 6,17 α -Dimethyl-6-dehydroprogesterone as a therapeutic agent in cases of metastatic and recurrent carcinoma of the endometrium, ovarian carcinoma, and carcinoma of the cervix. They found a 21% objective response in endometrial carcinoma and 22% in ovarian carcinoma, but no response in carcinoma of the cervix. No significant toxic effects were reported (Malkasian et al., 1974).
Effects on Endometrial Carcinoma:
- Podratz et al. (1985) reported that progestational agents induced an 11.2% objective response in patients with advanced primary or recurrent endometrial carcinoma. They used 17α-Hydroxyprogesterone caproate, 6,17α-dimethyl-6-dehydroprogesterone, and 6-methyl-6-dehydroprogesterone acetate for treatment. Survival rates were dependent on tissue differentiation and tumor volume (Podratz et al., 1985).
Progestational Activity:
- Carter et al. (1964) evaluated the progestational activity of 6,17α-dimethyl-6-dehydroprogesterone, focusing on its effects on uterine bleeding, amenorrhea, pseudopregnancy, and adrenal cortical function (Carter et al., 1964).
Androgenic Activity:
- Dorfman (1950) demonstrated the androgenic activity of Δ16-Dehydroprogesterone through direct application to the chick's comb, showing it has about 6% of the activity of androsterone (Dorfman, 1950).
Neurosteroids and Mental Disorders:
- Pisu and Serra (2004) suggested that progesterone and its metabolites, including tetrahydroprogesterone and tetrahydrodeoxycorticosterone, might play a role in emotional or affective disturbances in mental disorders like major depression, anxiety disorders, and schizophrenia (Pisu & Serra, 2004).
Anticonvulsant Effects:
- Lonsdale and Burnham (2003) studied the anticonvulsant actions of progesterone and its primary metabolite 5α‐dihydroprogesterone in animal seizure models (Lonsdale & Burnham, 2003).
Steroid Metabolism by Microorganisms:
- Hörhold and Böhme (1990) investigated the formation of progesterone and 1-dehydroprogesterone from cholesterol in fermentation cultures of Mycobacterium aurum (Hörhold & Böhme, 1990).
Future Directions
The future directions of 1-Dehydroprogesterone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the successful rational design of functional KsdD3, which catalyzes 1,2-desaturation of steroidal substrates, could greatly advance our understanding of KsdD family enzymes . Additionally, the use of steroidal compounds in combination with other therapies, such as PD-1/PD-L1 checkpoint inhibitors, is a promising area of research .
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPWCSVQYUPIY-LEKSSAKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921958 | |
Record name | Pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dehydroprogesterone | |
CAS RN |
1162-54-5 | |
Record name | 1-Dehydroprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dehydroprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dehydroprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-DEHYDROPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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